molecular formula C14H12ClN5S B12139157 3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12139157
M. Wt: 317.8 g/mol
InChI Key: AUVAYNIAJJUPNJ-UHFFFAOYSA-N
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Description

    3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine: , also known as 3-amino-5-methylthio-1H-1,2,4-triazole , is a chemical compound with the following structure:

    C9H8ClN5S\text{C}_9\text{H}_8\text{ClN}_5\text{S}C9​H8​ClN5​S

    .
  • It contains a triazole ring, a chlorophenyl group, and a methylthio substituent.
  • The compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The compound can be synthesized by reacting the corresponding ketone with thiourea under alkaline conditions.

    • The reaction typically takes place in methanol or ethanol at elevated temperatures.
    • After the reaction, the product can be purified through methods such as crystallization or extraction.
  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and the substituents present.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

      Medicine: May have applications in drug discovery.

      Industry: Used in the development of agrochemicals and pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects is not fully elucidated.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other triazoles, such as 1,2,4-triazole and 1,2,3-triazole.

      Uniqueness: The combination of the chlorophenyl group and the methylthio substituent distinguishes it from related compounds.

    Properties

    Molecular Formula

    C14H12ClN5S

    Molecular Weight

    317.8 g/mol

    IUPAC Name

    3-[(3-chlorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine

    InChI

    InChI=1S/C14H12ClN5S/c15-11-5-3-4-10(8-11)9-21-14-19-18-13(20(14)16)12-6-1-2-7-17-12/h1-8H,9,16H2

    InChI Key

    AUVAYNIAJJUPNJ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl

    Origin of Product

    United States

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